

A Technical Guide to the Molar Extinction Coefficient of IR 754 Carboxylic Acid

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Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B15551793*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of **IR 754 Carboxylic Acid**, a near-infrared (NIR) heptamethine cyanine dye. Understanding this fundamental photophysical property is critical for its application in various research and drug development contexts, including fluorescence imaging, bioconjugation, and sensing. While a definitive, universally cited value for the molar extinction coefficient of **IR 754 Carboxylic Acid** is not readily available in the public domain, this guide synthesizes data from similar compounds and outlines the standardized methodology for its experimental determination.

Quantitative Data Summary

The molar extinction coefficient (ϵ) of cyanine dyes is highly dependent on the solvent environment. For heptamethine cyanine dyes, such as **IR 754 Carboxylic Acid**, the values are typically high, indicating strong light absorption. The table below provides an expected range for the molar extinction coefficient of **IR 754 Carboxylic Acid** based on data for structurally similar dyes.

Solvent	Expected Molar Extinction Coefficient (ϵ) in $M^{-1}cm^{-1}$	Wavelength (λ_{max})
Ethanol	200,000 - 270,000	~750 - 780 nm
Dimethyl Sulfoxide (DMSO)	180,000 - 250,000	~750 - 780 nm
Phosphate-Buffered Saline (PBS)	40,000 - 150,000	~740 - 770 nm

Note: The significant decrease in the extinction coefficient in aqueous solutions like PBS is often due to dye aggregation, which can be mitigated by the addition of surfactants or organic co-solvents.

Experimental Protocol for Molar Extinction Coefficient Determination

The molar extinction coefficient is determined experimentally using UV-Vis spectrophotometry and the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Materials:

- **IR 754 Carboxylic Acid**
- High-purity solvent (e.g., spectroscopic grade ethanol, DMSO, or PBS)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes (typically 1 cm path length)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation:

- Accurately weigh a small amount of **IR 754 Carboxylic Acid** using an analytical balance.
- Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.
- Serial Dilutions:
 - Perform a series of precise dilutions of the stock solution to obtain at least five different concentrations. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range that includes the expected maximum absorption (λ_{max}) of **IR 754 Carboxylic Acid** (approximately 700-800 nm).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance spectrum for each dilution, identifying the λ_{max} .
- Data Analysis:
 - Record the absorbance value at λ_{max} for each concentration.
 - Plot a graph of absorbance at λ_{max} (y-axis) versus concentration in mol/L (x-axis).
 - Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
 - The molar extinction coefficient (ϵ) is the slope of the linear regression line.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.



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Caption: Workflow for determining the molar extinction coefficient.

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